4,5-diphenylbenzene-1,3-dicarboxylic acid
Description
4,5-Diphenylbenzene-1,3-dicarboxylic acid is a substituted aromatic dicarboxylic acid featuring two phenyl groups at the 4- and 5-positions of the benzene ring, with carboxylic acid groups at the 1- and 3-positions. The diphenyl substituents likely enhance steric bulk and π-π stacking interactions, making this compound a candidate for coordination polymers or metal-organic frameworks (MOFs) .
Properties
CAS No. |
21991-02-6 |
|---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
4,5-diphenylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C20H14O4/c21-19(22)15-11-16(13-7-3-1-4-8-13)18(17(12-15)20(23)24)14-9-5-2-6-10-14/h1-12H,(H,21,22)(H,23,24) |
InChI Key |
PLGLXHPMQOOCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)C(=O)O)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenylbenzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form an intermediate ketone.
Reduction: The intermediate ketone is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The alcohol is subsequently oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenylbenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Quinones, carboxylated derivatives
Reduction: Alcohols, aldehydes
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
4,5-Diphenylbenzene-1,3-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its thermal stability and rigidity.
Mechanism of Action
The mechanism of action of 4,5-diphenylbenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Effects
- Steric Bulk : The tert-butyl group in H2tBuIA improves MOF porosity by preventing interpenetration, whereas diphenyl groups in the target compound may further enhance rigidity and surface area .
- Electronic Effects : Fluorine in 5-fluorobenzene-1,3-dicarboxylic acid lowers pKa values, facilitating deprotonation for coordination chemistry. Diphenyl groups may similarly modulate acidity through electron-donating effects .
- Hydrogen Bonding : Hydroxyl-substituted analogs (e.g., H25OIA) enable hydrogen-bonded networks, while diphenyl derivatives prioritize van der Waals interactions .
Research Findings and Challenges
- Solubility: Bulky substituents reduce solubility in polar solvents, necessitating non-aqueous conditions for MOF synthesis (observed in tert-butyl and thiophene derivatives) .
- Thermal Stability : Fluorinated and tert-butyl-substituted acids exhibit decomposition temperatures >300°C, suggesting the diphenyl variant may surpass this threshold .
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